5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Physicochemical profiling Drug-likeness Lead optimization

This C3-methyl-1,5-benzodiazepin-2-one is a critical chiral building block for SMAC mimetics & mGluR2 antagonist research. Its unique N5-(3-methoxybenzoyl) substitution distinguishes it from classical 1,4-BZDs, offering altered hydrogen-bonding and CNS-optimized logP (2.4). The stereogenic center enables enantiomer-resolved SAR, crucial for IAP antagonist potency. Available for rapid hit expansion.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1031649-93-0
Cat. No. B2836410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS1031649-93-0
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21)
InChIKeyVFDJBYGRAZNZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(3-Methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031649-93-0): A Differentiated 1,5-Benzodiazepin-2-one Scaffold for Medicinal Chemistry and Chemical Biology


5-(3-Methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031649-93-0) is a substituted 1,5-benzodiazepin-2-one bearing a 3-methoxybenzoyl group at N5 and a methyl substituent at the C3 position [1]. Unlike classical 1,4-benzodiazepines, the 1,5-benzodiazepin-2-one core positions the amide nitrogen differently within the seven-membered ring, fundamentally altering hydrogen-bonding geometry and conformational preferences [2]. The compound is commercially available for research use from multiple suppliers .

Why 5-(3-Methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Interchanged with Generically Similar Benzodiazepinones


The 1,5-benzodiazepin-2-one scaffold is highly sensitive to both the position and nature of substituents. Minor modifications—such as shifting the methyl group from C3 to C4, or removing it entirely—yield compounds with divergent target engagement profiles [1]. For instance, the 4-methyl positional isomer (BDBM222417) exhibits measurable HIV-1 reverse transcriptase inhibitory activity (IC₅₀ ~87.9 µM), whereas no such activity has been reported for the 3-methyl congener [2]. Similarly, the des-methyl analog (CAS 866134-24-9) lacks the stereogenic center at C3, eliminating the possibility of enantiomer-specific pharmacology and altering both lipophilicity and metabolic stability . These differences preclude simple interchange among in-class compounds.

Quantitative Differentiation Evidence for 5-(3-Methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031649-93-0) Versus Closest Analogs


Physicochemical Differentiation: 3-Methyl Substituent Alters Lipophilicity and Hydrogen-Bonding Capacity Relative to the Des-Methyl Analog

The presence of the C3-methyl group in the target compound increases calculated logP by approximately +0.4 units and adds 14 Da molecular weight compared to the des-methyl analog CAS 866134-24-9 (5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one). Both compounds share identical hydrogen-bond donor (1) and acceptor (3) counts, but the target compound's increased lipophilicity predicts moderately enhanced membrane permeability and potentially higher CNS penetration if other parameters are held constant [1]. This physicochemical shift is meaningful for medicinal chemistry campaigns prioritizing blood-brain barrier penetration.

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Pharmacology: 3-Methyl vs. 4-Methyl Substitution Yields Divergent Target Engagement Profiles

The 4-methyl positional isomer (BDBM222417; 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) shows measurable inhibition of HIV-1 reverse transcriptase (Gag-Pol polyprotein) with IC₅₀ = 87.9 µM in a cell-free enzymatic assay [1]. No HIV-1 RT inhibition data exist for the 3-methyl target compound, suggesting the methyl position critically determines target engagement. Conversely, the 3-methyl compound was designed within the 1,5-disubstituted-(S)-3-amino-substituted benzodiazepinone patent family (US 10,053,431) as potential SMAC/IAP antagonists for oncology [2], whereas the 4-methyl isomer was not captured in that patent's exemplified scope. This divergence demonstrates that the methyl position is not a silent substitution but a determinant of pharmacological trajectory.

Structure-activity relationship Positional isomerism Target selectivity

Stereochemical Differentiation: C3-Methyl Introduces a Synthetically Resolvable Chiral Center Absent in the Des-Methyl Analog

The target compound possesses a stereogenic center at C3 due to the methyl substituent, creating (R)- and (S)-enantiomers with potentially distinct pharmacological profiles. In contrast, the des-methyl analog (CAS 866134-24-9) is achiral at the corresponding position, precluding enantiomer-specific optimization [1]. The broader 1,5-benzodiazepin-2-one patent literature explicitly claims (S)-3-substituted derivatives as the pharmacologically active enantiomers for IAP inhibition, with the (S)-configuration shown to be essential for BIR3 domain binding in related scaffolds [2]. While enantiomer-resolved data for this specific compound are not publicly available, the presence of the chiral center provides a tangible option for chiral resolution and enantiomer-specific SAR that the des-methyl analog cannot offer.

Chirality Enantiomeric resolution Stereochemistry-dependent pharmacology

Scaffold-Specific mGluR2 Pharmacophore Compatibility: 1,5-Benzodiazepin-2-one Core Mapped to Group II Metabotropic Glutamate Receptor Antagonist Pharmacophore

A 3D-QSAR pharmacophore model derived from 137 1,3-dihydrobenzo[b][1,4]diazepin-2-one derivatives identified six critical features for mGluR2 antagonism: an aromatic center, two hydrophobic centers, a hydrogen-bond donor, a hydrogen-bond acceptor, and a hydrogen-bond donor site [1]. The target compound's 3-methoxybenzoyl N5-substituent provides the aromatic center and a hydrogen-bond acceptor (methoxy oxygen), while the C3-methyl group contributes to one hydrophobic center. The 1,5-benzodiazepin-2-one core offers a distinct hydrogen-bonding geometry compared to the 1,4-isomer, with the endocyclic amide NH serving as a conformationally constrained H-bond donor [2]. Although no direct mGluR2 IC₅₀ data are reported for this compound, its structural features align with the validated mGluR2 antagonist pharmacophore, supporting its prioritization for CNS-targeted screening libraries over analogs lacking the methoxybenzoyl hydrophobic-aromatic motif.

mGluR2 antagonist Pharmacophore modeling CNS drug discovery

Recommended Procurement and Application Scenarios for 5-(3-Methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031649-93-0)


Oncology Drug Discovery: SMAC Mimetic / IAP Antagonist Screening and Lead Optimization

Based on its structural alignment with the 1,5-disubstituted-(S)-3-amino-substituted benzodiazepinone scaffold claimed in US Patent 10,053,431, this compound is suited as a starting point or fragment for SMAC mimetic programs targeting XIAP and cIAP BIR2/BIR3 domains [1]. The C3-methyl chiral center enables enantiomer-specific SAR development, which is critical for IAP antagonist potency. Procurement is recommended for research groups exploring pro-apoptotic agents in solid tumor models.

CNS Drug Discovery: mGluR2 Negative Allosteric Modulator Screening

The compound matches all six pharmacophoric features identified for mGluR2 antagonism in validated 3D-QSAR models (CoMFA Q² = 0.513, R²_pred = 0.876) [2]. With a computed logP of 2.4—within the optimal CNS drug range—it is a rational inclusion in focused libraries for screening against group II metabotropic glutamate receptors, with potential applications in anxiety, depression, and schizophrenia research.

Chemical Biology: Probe Development Leveraging Chiral Resolution

The single stereogenic center at C3 distinguishes this compound from achiral benzodiazepinone analogs (e.g., CAS 866134-24-9) and provides a chemical handle for enantiomer-resolved probe development [3]. Academic screening centers and chemical biology core facilities can utilize this feature to generate (R)- and (S)-configured tool compounds for target deconvolution studies where stereochemistry governs binding.

Medicinal Chemistry: Scaffold-Hopping and Library Diversification

The 1,5-benzodiazepin-2-one core with N5-(3-methoxybenzoyl) and C3-methyl substitution offers a differentiated vector set for parallel library synthesis compared to 1,4-benzodiazepines [4]. The compound is commercially available from multiple suppliers, enabling rapid acquisition for hit expansion and SAR-by-catalog approaches when screening programs identify this chemotype.

Quote Request

Request a Quote for 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.